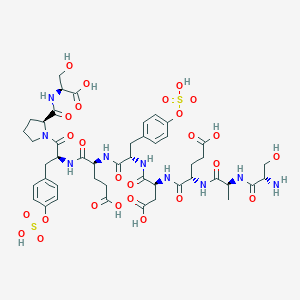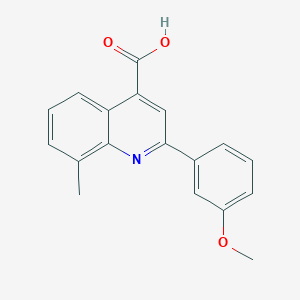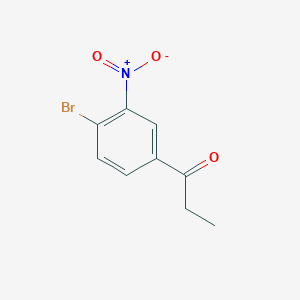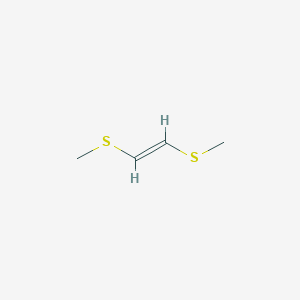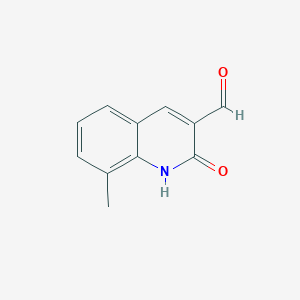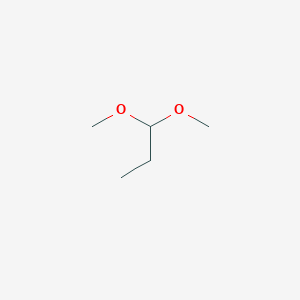![molecular formula C17H12ClFN2O3 B011091 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester CAS No. 100426-74-2](/img/structure/B11091.png)
7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. This leads to the disruption of bacterial DNA synthesis and ultimately, cell death. In cancer cells, the compound has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical And Physiological Effects
The biochemical and physiological effects of 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester are dependent on the concentration and duration of exposure. In bacterial cells, the compound has been found to cause DNA damage, inhibition of cell division, and ultimately, cell death. In cancer cells, the compound has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester in lab experiments is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. However, its use is limited by its cytotoxicity, which can cause damage to healthy cells. Additionally, the compound has low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester. One area of focus is the development of new derivatives with improved solubility and reduced cytotoxicity. Another area of interest is the use of the compound as a lead compound for the development of new antibiotics. Additionally, further studies are needed to explore the potential applications of the compound in the treatment of other diseases, such as parasitic infections and viral diseases.
Conclusion:
In conclusion, 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is a promising compound with significant antimicrobial and anticancer activity. Its mechanism of action involves the inhibition of essential enzymes involved in DNA replication, leading to cell death. While its use is limited by its cytotoxicity and low solubility, there are several future directions for the research and development of this compound, including the development of new derivatives and the use of the compound as a lead compound for the development of new antibiotics.
Synthesis Methods
The synthesis of 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is a multi-step process that involves the use of various reagents and catalysts. The most common method of synthesis involves the reaction of 2-amino-3-cyano-4,6-dimethylpyridine with ethyl 2-chloroacetoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a series of reactions that involve the use of different reagents to achieve the final product.
Scientific Research Applications
7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester has been extensively studied for its potential applications in various fields. It has been found to have significant antimicrobial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). It has also shown promising results in the treatment of cancer, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
properties
CAS RN |
100426-74-2 |
|---|---|
Product Name |
7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester |
Molecular Formula |
C17H12ClFN2O3 |
Molecular Weight |
346.7 g/mol |
IUPAC Name |
ethyl 7-chloro-6-fluoro-4-oxo-1-phenyl-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C17H12ClFN2O3/c1-2-24-17(23)12-9-21(10-6-4-3-5-7-10)16-11(14(12)22)8-13(19)15(18)20-16/h3-9H,2H2,1H3 |
InChI Key |
GHYKYCVOWWJNDQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3=CC=CC=C3 |
synonyms |
7-CHLORO-6-FLUORO-4-OXO-1-PHENYL-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



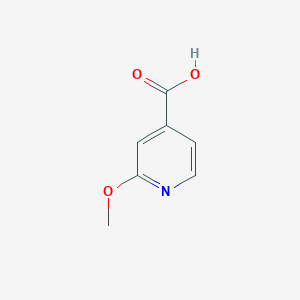
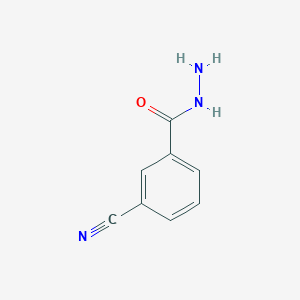
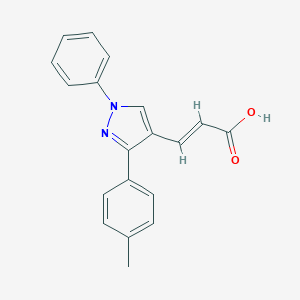
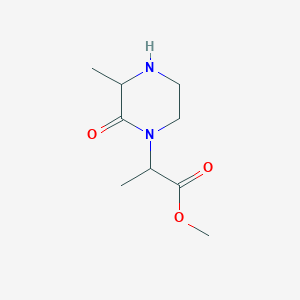

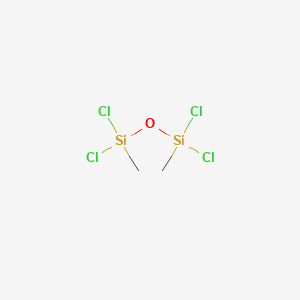
![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)
